2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile
Description
2-[(1H-1,3-Benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a benzimidazole-substituted sulfanyl group at position 2 of the pyridine ring. The molecule incorporates a trifluoromethyl group at position 4, an ethyl group at position 6, and a methyl group at position 5. The benzimidazole moiety introduces nitrogen-rich aromaticity, which may enhance hydrogen-bonding capacity and influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4S/c1-3-12-10(2)16(18(19,20)21)11(8-22)17(25-12)26-9-15-23-13-6-4-5-7-14(13)24-15/h4-7H,3,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUFPOQJRYTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile (CAS Number: 939888-46-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.4 g/mol. The structure features a benzimidazole moiety linked to a trifluoromethyl nicotinonitrile, which is hypothesized to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant antitumor properties. For instance, related benzimidazole compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. The compound may share similar mechanisms, potentially acting as an inhibitor of key enzymes involved in cancer progression.
Antimicrobial Effects
Benzimidazole derivatives are known for their antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit activity against various bacterial and fungal strains. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, similar to other benzimidazole derivatives.
- DNA Interaction : It is hypothesized that the compound could intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : The trifluoromethyl group may play a role in modulating oxidative stress within cells, contributing to its antitumor and antimicrobial activities.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of benzimidazole derivatives found that these compounds exhibited substantial activity against both Gram-positive and Gram-negative bacteria. This study utilized standard disk diffusion methods to assess efficacy, providing a comparative baseline for evaluating the new compound's potential.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The closest structural analog identified in the literature is 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl-4-(trifluoromethyl)nicotinonitrile (CAS: 664994-26-7) . The primary distinction lies in the substituent at the sulfanyl position: the target compound features a benzimidazol-2-ylmethyl group, whereas the analog substitutes this with a 2-chlorobenzyl group. This difference significantly impacts molecular properties, as outlined below:
Table 1: Structural and Computed Property Comparison
*Note: The target compound’s formula is inferred by replacing the 2-chlorobenzyl group (C₇H₆Cl) in the analog with a benzimidazol-2-ylmethyl group (C₈H₇N₂).
Key Structural and Functional Differences:
Benzimidazole vs. Chlorobenzyl Substituent: The benzimidazole group introduces two additional nitrogen atoms, increasing hydrogen-bond acceptor capacity (TPSA ~90 Ų vs. 62 Ų). This may improve aqueous solubility or target binding in biological systems.
Trifluoromethyl and Alkyl Groups :
Both compounds share a trifluoromethyl group (electron-withdrawing) and ethyl/methyl groups (hydrophobic), suggesting shared stability and metabolic resistance traits.
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from its analog:
- Bioactivity Potential: The benzimidazole moiety is prevalent in kinase inhibitors (e.g., VEGF inhibitors) due to its ability to form critical hydrogen bonds. In contrast, chlorobenzyl groups are common in agrochemicals, where lipophilicity enhances penetration .
- Synthetic Feasibility : The analog’s synthesis route—likely involving nucleophilic substitution at the sulfanyl position—could be adapted for the target compound by substituting 2-chlorobenzyl chloride with a benzimidazole-containing reagent.
Q & A
Q. What frameworks guide the design of derivatives for enhanced selectivity?
- Methodological Answer : Apply Free-Wilson analysis to quantify contributions of substituents (e.g., benzimidazole vs. imidazole) to activity. Use matched molecular pair analysis (MMPA) to prioritize modifications with minimal synthetic effort. Cross-validate with off-target screening (e.g., CEREP panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
